4,5-Dichloro-2-cyclobutoxyaniline
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Overview
Description
4,5-Dichloro-2-cyclobutoxyaniline is an organic compound characterized by the presence of two chlorine atoms, a cyclobutoxy group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-cyclobutoxyaniline typically involves the reaction of 4,5-dichloroaniline with cyclobutanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the cyclobutoxy group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or recrystallization, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-cyclobutoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted anilines with various functional groups.
Scientific Research Applications
4,5-Dichloro-2-cyclobutoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-cyclobutoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to alter signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: Known for its antifouling properties and used in marine applications.
4,5-Dichloro-2-dichloromethylen-4-cyclopenten-1,3-dione:
Uniqueness
4,5-Dichloro-2-cyclobutoxyaniline is unique due to its cyclobutoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other dichloroaniline derivatives and contributes to its specific reactivity and applications .
Properties
Molecular Formula |
C10H11Cl2NO |
---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
4,5-dichloro-2-cyclobutyloxyaniline |
InChI |
InChI=1S/C10H11Cl2NO/c11-7-4-9(13)10(5-8(7)12)14-6-2-1-3-6/h4-6H,1-3,13H2 |
InChI Key |
FNUBQRCPQYCYAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC(=C(C=C2N)Cl)Cl |
Origin of Product |
United States |
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